2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is synthesized via a multicomponent interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles. This process can yield either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product of this reaction. The structure of these compounds, including the bis-adducts, has been confirmed through single crystal X-ray diffraction. An extended mechanism that includes the formation stage of bis-adducts has been proposed, allowing for controlled reaction selectivity (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Antimicrobial Activity
The derivatives of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide, including 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, synthesized through the interaction with cycloalkanecarbaldehydes and active methylene nitriles, have been evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties, making them potential candidates for further exploration in antimicrobial drug development (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Potential Anticancer Applications
Ionic liquid-catalyzed green synthesis protocols have been developed for dihydropyrano[2,3-c]pyrazoles, which show potential as anticancer scaffolds. These compounds were synthesized via a one-pot, four-component condensation reaction under solvent-free conditions. Selected derivatives have shown promising in vitro anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapy research (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-4-25-16-10-6-5-8-13(16)20-21(31(25,26)27)18(15(12-23)22(24)30-20)14-9-7-11-17(28-2)19(14)29-3/h5-11,18H,4,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUKTBZSVVKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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